

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride: Technical Guide & Application Protocol

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Compound of Interest

Compound Name:	2-Chloro-N,N-diethylethylamine- d10 Hydrochloride
CAS No.:	1092978-87-4
Cat. No.:	B570031

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CAS: 1092978-87-4 Formula: C₆H₅D₁₀Cl₂N (Hydrochloride Salt) Molecular Weight: 182.15 g/mol [1]

Executive Summary

2-Chloro-N,N-diethylethylamine-d10 hydrochloride (CDEA-d10) is the fully deuterated isotopologue of the nitrogen mustard precursor 2-chloro-N,N-diethylethylamine. While the non-deuterated parent compound is a potent alkylating agent and a chemical warfare simulant, the d10 variant serves a critical role in pharmaceutical bioanalysis. It is primarily utilized as an Internal Standard (IS) for the quantification of drugs containing the diethylaminoethyl moiety (e.g., Amiodarone metabolites, antihistamines) and for studying the metabolic stability of alkylating agents.

Critical Technical Insight: The utility of CDEA-d10 is defined by its solution-phase dynamics. In neutral or basic aqueous media, it spontaneously cyclizes to form a highly reactive aziridinium ion. This behavior mandates strict pH control during handling to prevent standard degradation and accidental alkylation of biological matrices.

Chemical Profile & Isotopic Integrity

Property	Specification	Technical Note
Chemical Name	2-Chloro-N,N-bis(pentadeuteroethyl)ethanamine HCl	The "d10" refers to two fully deuterated ethyl groups (-C ₂ D ₅).
Appearance	White to off-white crystalline solid	Highly hygroscopic; store in desiccator.
Solubility	Water, Methanol, DMSO	WARNING: Rapidly degrades in neutral water via cyclization.
Isotopic Purity	≥ 99 atom % D	Essential to prevent "cross-talk" in MS channels (M+0 interference).
Melting Point	208–210 °C (lit. for parent)	Decomposition often occurs upon melting.
pKa	~8.5 (Amine)	Protonated form (HCl salt) is stable; free base is reactive.

Safety & Handling: The "Mustard" Factor

Hazard Classification: FATAL if swallowed, inhaled, or in contact with skin.^[2] Vesicant (Blistering Agent).

Although CDEA-d10 is a research standard, it retains the alkylating toxicity of the parent nitrogen mustard class.

Mechanism of Toxicity

The compound acts as a monofunctional alkylating agent. Upon contact with physiological pH (7.4), the free amine displaces the chloride ion to form an electrophilic aziridinium ring. This ring attacks DNA (guanine N7 position) and proteins, causing cytotoxicity and blistering.

Mandatory Containment Protocol

- Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

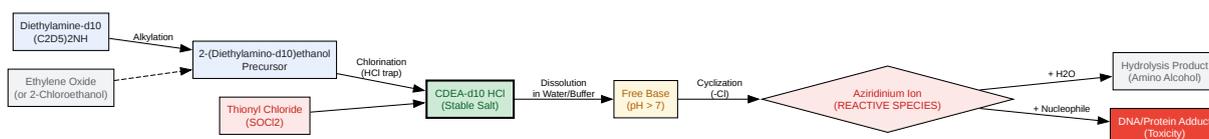
- PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and safety goggles.
- Deactivation: Spills must be neutralized with 5% Sodium Thiosulfate solution, which nucleophilically opens the aziridinium ring to form a non-toxic thiosulfate ester.

Synthesis & Degradation Pathways

Understanding the synthesis helps in troubleshooting impurities, while understanding degradation is vital for stock solution stability.

Synthesis and Activation Workflow

The following DOT diagram illustrates the synthesis of the d10 standard and its activation pathway in solution.



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Figure 1: Synthesis route (left) and aqueous activation/degradation pathway (right). The formation of the Aziridinium ion is the critical instability factor.

Strategic Application: LC-MS/MS Bioanalysis

CDEA-d10 is the "Gold Standard" Internal Standard for quantifying Amiodarone Impurity H and other diethylamino-containing drugs.

Why d10?

- Mass Shift (+10 Da): Provides a wide mass window, preventing isotopic overlap with the parent analyte (M+0, M+1, M+2 natural isotopes).

- Retention Time Matching: Deuterium isotope effects on lipophilicity are minimal here, ensuring the IS co-elutes with the analyte to compensate for matrix effects (ion suppression/enhancement) perfectly.

Experimental Protocol: Stock Preparation

Objective: Prepare a stable 1 mg/mL stock solution. Self-Validating Step: Use acidic methanol to prevent cyclization.

- Weighing: Weigh 1.0 mg of CDEA-d10 HCl into a tared amber glass vial.
- Solvent: Add 1.0 mL of 0.1% Formic Acid in Methanol.
 - Reasoning: The formic acid maintains a low pH (<3), ensuring the nitrogen remains protonated (ammonium form). The ammonium form cannot nucleophilically attack the carbon-chloride bond, preventing aziridinium formation.
- Storage: Store at -20°C. Stability is >6 months in acidic methanol. Do not store in water.

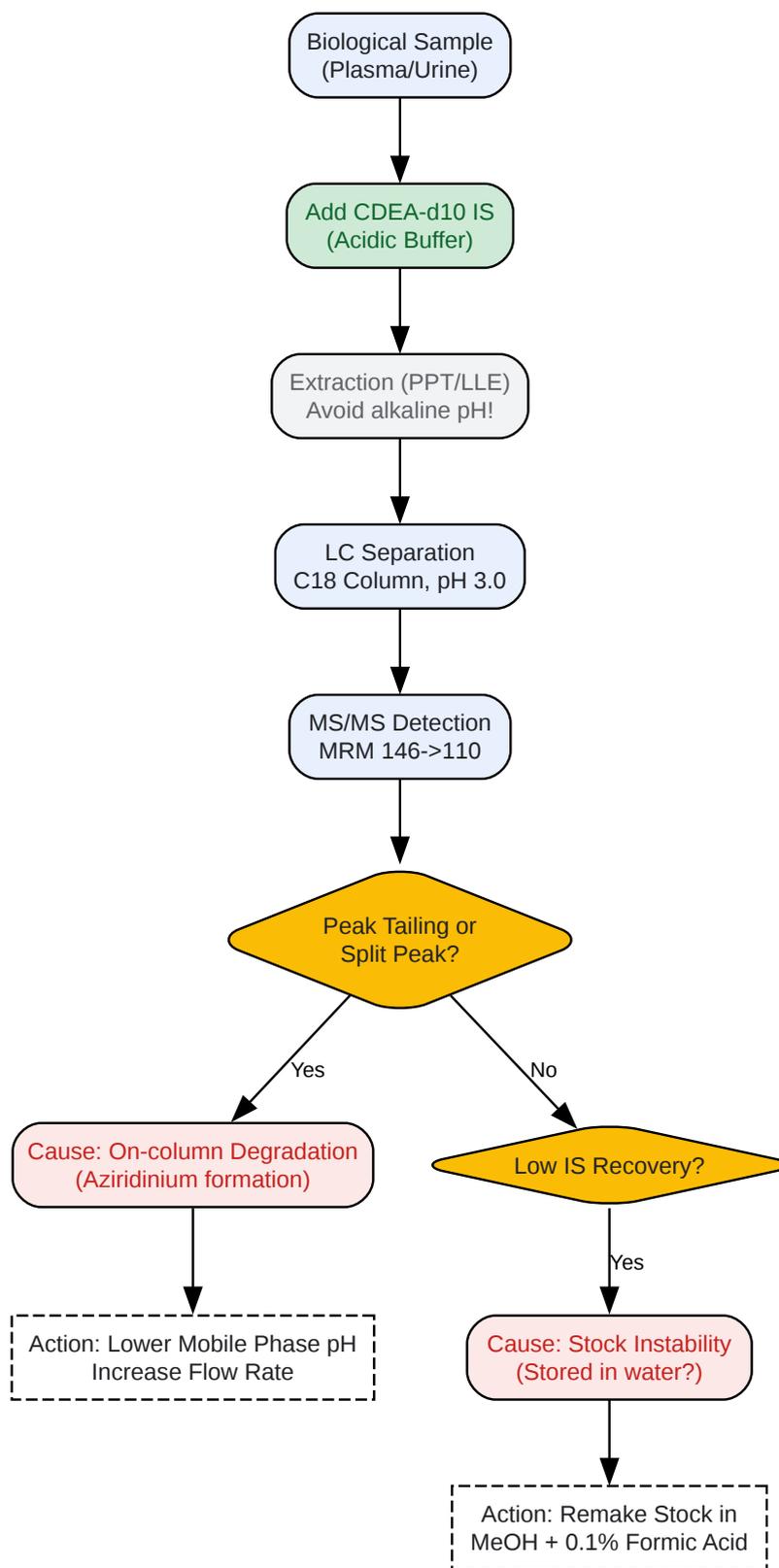
LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI Positive Mode.

Parameter	Setting	Rationale
Precursor Ion (Q1)	146.1 m/z	[M+H] ⁺ of d10-analog.
Product Ion 1 (Q3)	110.1 m/z	Loss of HCl (36 Da) → d10-Aziridinium ion. (Quantifier)
Product Ion 2 (Q3)	84.1 m/z	d10-Diethylamine fragment [N(C ₂ D ₅) ₂ CH ₂] ⁺ . (Qualifier)
Cone Voltage	25 V	Optimized for labile chloride loss.
Collision Energy	15–20 eV	Moderate energy required to cleave the C-N or C-Cl bond.
Mobile Phase A	0.1% Formic Acid in H ₂ O	Acidic pH prevents on-column degradation.
Mobile Phase B	0.1% Formic Acid in ACN	

Analytical Workflow & Troubleshooting

The following diagram details the logic flow for method development and troubleshooting instability issues.



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Figure 2: Bioanalytical workflow and troubleshooting logic for CDEA-d10.

References

- Pharmaffiliates. (n.d.). **2-Chloro-N,N-diethylethylamine-d10 Hydrochloride** Product Profile. Retrieved February 21, 2026, from [[Link](#)]
- Organic Syntheses. (1948). β -Dimethylaminoethyl Chloride Hydrochloride Synthesis. Org. Synth. 1948, 28, 50. Retrieved February 21, 2026, from [[Link](#)]

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- [1. pharmaffiliates.com](https://www.pharmaffiliates.com) [[pharmaffiliates.com](https://www.pharmaffiliates.com)]
- [2. WERCS Studio - Application Error](#) [assets.thermofisher.cn]
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